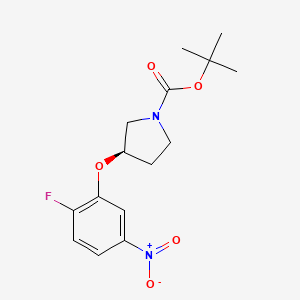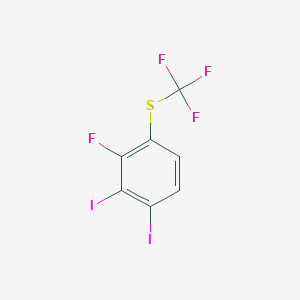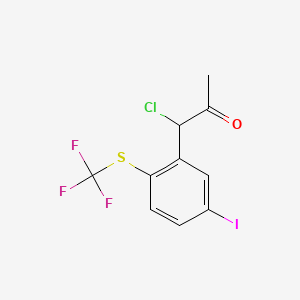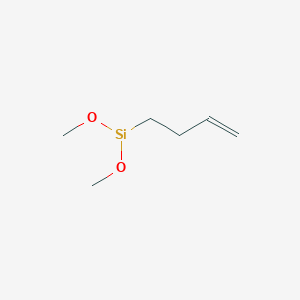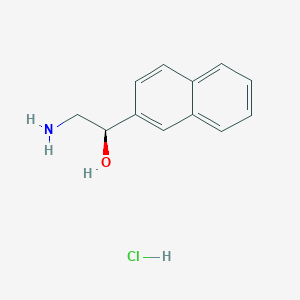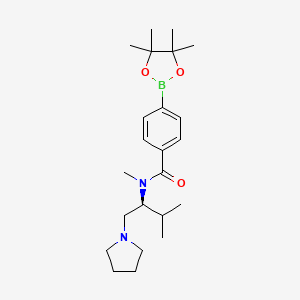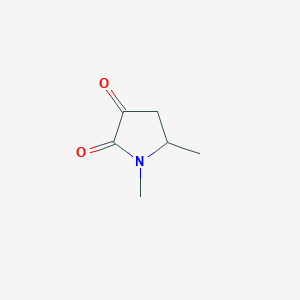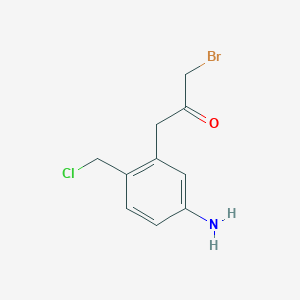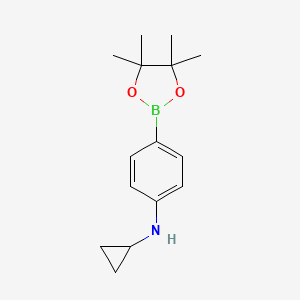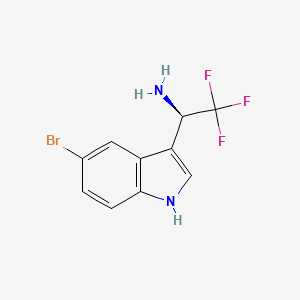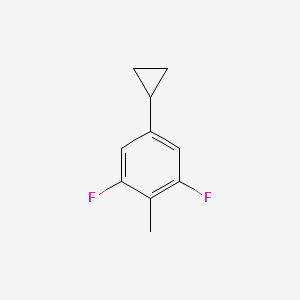
(Octahydro-1H-quinolizin-9a-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its octahydroquinolizine core, which is a bicyclic structure, and a methanamine group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the octahydroquinolizine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the cyclization and amination processes. The scalability of these methods is crucial for producing the compound in large quantities for research and potential commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizine Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amines: Compounds with similar amine groups attached to different core structures.
Uniqueness
1,2,3,4,6,7,8,9-OCTAHYDROQUINOLIZIN-9A-YLMETHANAMINE stands out due to its unique combination of the octahydroquinolizine core and the methanamine group
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octahydroquinolizin-9a-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-9-10-5-1-3-7-12(10)8-4-2-6-10/h1-9,11H2 |
InChI-Schlüssel |
VAQNDNNGZXHTGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCCC2(C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


